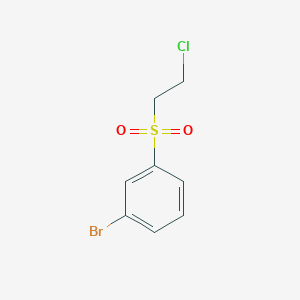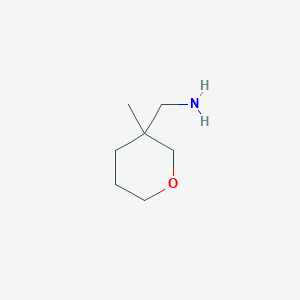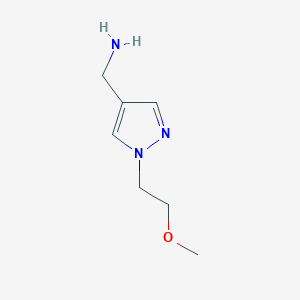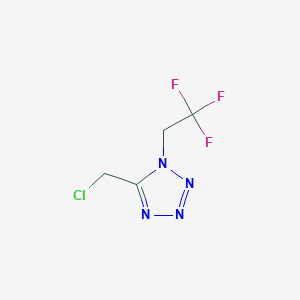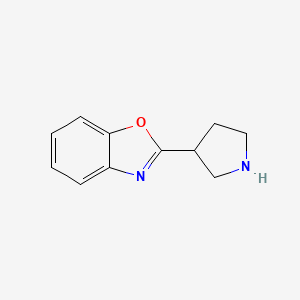
2-(Pyrrolidin-3-yl)-1,3-benzoxazole
Vue d'ensemble
Description
“2-(Pyrrolidin-3-yl)-1,3-benzoxazole” is a compound that contains a benzoxazole ring and a pyrrolidine ring. Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring. Pyrrolidines, on the other hand, are saturated heterocyclic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-3-yl)-1,3-benzoxazole” would be characterized by the presence of a benzoxazole ring and a pyrrolidine ring. The benzoxazole ring is aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Benzoxazoles : A novel method for synthesizing benzoxazoles, including 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, is described. It involves a pyrrolidine catalyzed [4 + 1] annulation reaction, demonstrating a unique approach to creating these compounds in high yields (Song et al., 2013).
Biological and Medicinal Chemistry
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
: Research on benzoxazole derivatives, which include 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, shows that these compounds can be potent inhibitors of VEGFR-2 kinase activity. This indicates potential therapeutic applications in oncology (Borzilleri et al., 2006).
Privileged Scaffold in Medicinal Chemistry
: Benzoxazoles are recognized for their capacity to mimic phenol or catechol in a metabolically stable template, making them valuable in medicinal chemistry. This includes applications in designing analgesic, anti-inflammatory, antipsychotic, and neuroprotective compounds (Poupaert et al., 2005).
Gold(III) Complexes with Anticancer Properties
: Studies on gold(III) derivatives of 2-substituted pyridines, related to 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, reveal promising cytotoxic properties against certain cancer cell lines, suggesting potential use in cancer treatment (Maiore et al., 2012).
Pharmacology
- Toll-Like Receptor Inhibitors : Research indicates that derivatives of benzoxazole can act as inhibitors of Toll-like receptors 7 and 9. This has implications in treating autoimmune diseases like lupus (Lamphier et al., 2014).
Chemistry and Material Science
- Corrosion Inhibitors : Studies show that certain triazole derivatives, closely related to benzoxazoles, are effective as corrosion inhibitors for mild steel in acidic mediums. This highlights their potential use in material protection and preservation (Ma et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyrrolidin-3-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQZNLFYFBJNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)
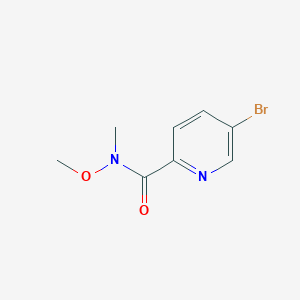
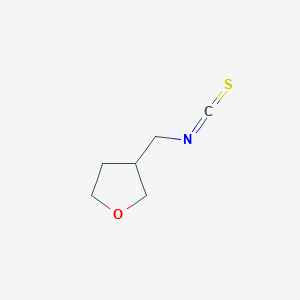

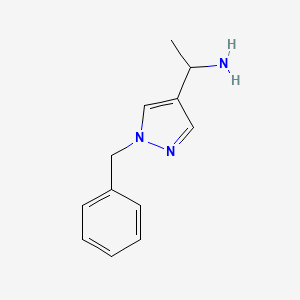
![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)
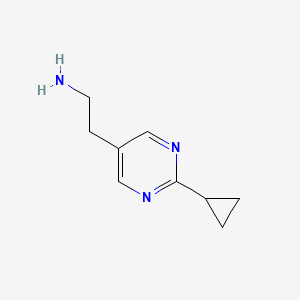
![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)
